3-Bromo-4-fluorobenzoic acid isopropyl ester
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Overview
Description
3-Bromo-4-fluorobenzoic acid isopropyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzoic acid isopropyl ester typically involves the esterification of 3-Bromo-4-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-Bromo-4-fluorobenzoic acid+IsopropanolH2SO43-Bromo-4-fluorobenzoic acid isopropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzoic acid isopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield 3-Bromo-4-fluorobenzoic acid and isopropanol.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Hydrolysis: The major products are 3-Bromo-4-fluorobenzoic acid and isopropanol.
Reduction: Reduced derivatives of the ester, such as alcohols.
Scientific Research Applications
3-Bromo-4-fluorobenzoic acid isopropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzoic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and reactivity. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzoic acid: The parent compound without the ester group.
4-Bromo-3-fluorobenzoic acid: A positional isomer with different substitution pattern.
3-Chloro-4-fluorobenzoic acid isopropyl ester: A similar compound with chlorine instead of bromine.
Uniqueness
3-Bromo-4-fluorobenzoic acid isopropyl ester is unique due to the specific combination of bromine and fluorine atoms, along with the isopropyl ester functional group. This combination imparts distinct chemical properties, such as reactivity and solubility, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCWMGOUJFNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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